3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-hydroxypropanoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . These methods are advantageous due to their scalability and ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(III) acetate, reducing agents like sodium borohydride, and protecting group reagents like tert-butyl iodide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The hydroxypropanoic acid moiety can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
- 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
- 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid
Uniqueness
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid is unique due to its combination of a piperidine ring, a tert-butoxycarbonyl protecting group, and a hydroxypropanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-6-4-9(5-7-14)10(15)8-11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
IUTLVUYHIRTMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)O |
Origin of Product |
United States |
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